Thiocyanic acid, (2-nitrophenyl)methyl ester

Catalog No.
S1971901
CAS No.
85071-27-8
M.F
C8H6N2O2S
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiocyanic acid, (2-nitrophenyl)methyl ester

CAS Number

85071-27-8

Product Name

Thiocyanic acid, (2-nitrophenyl)methyl ester

IUPAC Name

(2-nitrophenyl)methyl thiocyanate

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C8H6N2O2S/c9-6-13-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2

InChI Key

SHJGYANAAZYMGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC#N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)CSC#N)[N+](=O)[O-]

Description

The exact mass of the compound Thiocyanic acid, (2-nitrophenyl)methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiocyanic acid, (2-nitrophenyl)methyl ester, also known as 2-nitrophenyl thiocyanate, is an organic compound with the molecular formula C8H6N2O2S and a molecular weight of approximately 194.21 g/mol. It is characterized by its unique structure that includes a thiocyanate group (–SCN) attached to a 2-nitrophenyl moiety. The compound exhibits a boiling point of around 298.4ºC and a density of 1.42 g/cm³, making it a relatively stable substance under standard conditions .

Typical of thiocyanates and esters. Some notable reactions include:

  • Hydrolysis: The ester bond can be cleaved by water in the presence of an acid or base, leading to the formation of thiocyanic acid and 2-nitrophenol.
  • Nucleophilic Substitution: The thiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, which can lead to the formation of different derivatives.
  • Reduction: The nitro group in the compound can be reduced to an amine under appropriate conditions, altering its chemical properties significantly.

The synthesis of thiocyanic acid, (2-nitrophenyl)methyl ester can be achieved through several methods:

  • Esterification Reaction: This method involves reacting thiocyanic acid with 2-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide.
  • Nucleophilic Substitution: Another approach is to react an appropriate alkyl halide with potassium thiocyanate in the presence of a suitable solvent to form the desired thiocyanate ester.

Both methods require careful control of reaction conditions to ensure high yields and purity of the product.

Thiocyanic acid, (2-nitrophenyl)methyl ester has various applications in different fields:

  • Chemical Research: It serves as a reagent in organic synthesis for creating more complex molecules.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.
  • Agriculture: Compounds like this one can be explored for use as pesticides or herbicides owing to their potential antimicrobial properties.

Interaction studies involving thiocyanic acid, (2-nitrophenyl)methyl ester have focused on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that its reactive thiocyanate group may interact with amino acids in proteins, potentially influencing enzyme activity or protein stability. Further research is required to understand these interactions comprehensively.

Several compounds share structural similarities with thiocyanic acid, (2-nitrophenyl)methyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Thiocyanic acidHSCNSimple structure; used in various applications
2-NitrophenylthiocyanateC7H4N2O2SSimilar nitrophenyl moiety; used in synthesis
Benzothiazole-2-thiocyanateC7H4N2SExhibits different biological activities
1-Nitro-2-thiocyanatobenzeneC7H4N2OSContains nitro group; reactive properties

Thiocyanic acid, (2-nitrophenyl)methyl ester is unique due to its specific combination of functional groups that influence its chemical reactivity and potential applications in comparison to these similar compounds. The presence of both the nitro group and the thiocyanate moiety lends it distinct properties not found in simpler analogs.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Thiocyanic acid, (2-nitrophenyl)methyl ester

Dates

Modify: 2023-07-22

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